3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
Overview
Description
3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a brominated methoxyphenyl group, a methylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the triazole ring via a nucleophilic substitution reaction.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reacts with a halogenated intermediate.
Addition of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting the bromo group to a hydrogen atom.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving polar aprotic solvents and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated methoxyphenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the brominated methoxyphenyl group are likely to play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: This compound shares the brominated methoxyphenyl group but lacks the triazole ring and other substituents.
4-(4-Bromo-3-methoxyphenyl)methylsulfanyl-1,2,4-triazole: Similar in structure but with different substituents on the triazole ring.
Uniqueness
3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a brominated methoxyphenyl group and a methylsulfanyl group on the triazole ring is particularly distinctive, offering a range of possible interactions and applications.
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O2S/c1-17-8-6-7-11-21(17)30-15-23-26-27-24(28(23)19-9-4-3-5-10-19)31-16-18-12-13-22(29-2)20(25)14-18/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFNRZSRSIROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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